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molecular formula C6H6Cl3NO B145694 4-Amino-2,6-dichlorophenol hydrochloride CAS No. 42486-53-3

4-Amino-2,6-dichlorophenol hydrochloride

Cat. No. B145694
M. Wt: 214.5 g/mol
InChI Key: KCZRBWLAYMSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952009

Procedure details

To a warm ethanol solution containing 5.8 g. (0.01 mol) of the dibromopyrazolone (Compound 2-A) are added 2.4 g. (0.011 mol) of 4-amino-2,6-dichlorophenol hydrochloride. After this has dissolved, 3.3 g. of triethylamine are added. The solution, which quickly becomes magenta, is stirred for 15 minutes and cooled in an ice-acetone bath. The solid recovered is the dye IV with traces of impurity; m.p. 215°-217° C. (dec.). ##SPC4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibromopyrazolone
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Compound 2-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].Br[C:5]1(Br)[C:9](=O)NN=[CH:6]1.Cl.[NH2:13][C:14]1[CH:19]=[C:18](Cl)[C:17]([OH:21])=[C:16](Cl)[CH:15]=1.[CH2:23](N(CC)CC)C>>[CH:23]1[C:6](=[N:13][C:14]2[CH:19]=[CH:18][C:17]([OH:21])=[CH:16][CH:15]=2)[CH:5]=[CH:9][C:1](=[O:3])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
dibromopyrazolone
Quantity
0.01 mol
Type
reactant
Smiles
BrC1(C=NNC1=O)Br
Name
Compound 2-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(C=NNC1=O)Br
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
Cl.NC1=CC(=C(C(=C1)Cl)O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The solution, which quickly becomes magenta, is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After this has dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-acetone bath
CUSTOM
Type
CUSTOM
Details
The solid recovered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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